4-benzoyl-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-benzoyl-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-benzoyl-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential therapeutic applications. Its structure incorporates multiple functional groups that may contribute to its biological activity, particularly in pharmacological contexts such as cancer treatment and neuropharmacology. This article reviews the compound's biological activities, synthesizing findings from various studies.
Chemical Structure
The molecular formula of this compound is C23H27N3O3. The structure features:
- A pyrrolidine ring
- A benzoyl moiety
- A diethylamino propyl chain
- A pyridine substituent
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Properties
Numerous studies have explored the anticancer potential of derivatives similar to this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines, including:
- MCF-7 (breast cancer) : Compounds showed growth inhibition with IC50 values ranging from 0.2 to 1.7 µM.
- A549 (lung cancer) : Notable antiproliferative activity was observed, with some derivatives achieving IC50 values lower than 10 µM .
The anticancer activity is often attributed to:
- Inhibition of key enzymes involved in cell proliferation.
- Induction of apoptosis in cancer cells.
- Disruption of cellular signaling pathways essential for tumor growth.
Case Studies and Research Findings
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | MCF-7 | 0.55 | Apoptosis induction |
Study 2 | A549 | 3.0 | Enzyme inhibition |
Study 3 | HCT116 | 1.32 | Cell cycle arrest |
Neuropharmacological Effects
In addition to its anticancer properties, the compound has been investigated for its neuropharmacological effects:
- Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive function in animal models, potentially through modulation of neurotransmitter systems.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrrolidine core.
- Introduction of the benzoyl and diethylamino groups.
- Final modifications to enhance biological activity.
Properties
IUPAC Name |
(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-3-25(4-2)15-10-16-26-20(18-13-8-9-14-24-18)19(22(28)23(26)29)21(27)17-11-6-5-7-12-17/h5-9,11-14,20,27H,3-4,10,15-16H2,1-2H3/b21-19+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWNFSIHDZGZRG-XUTLUUPISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.